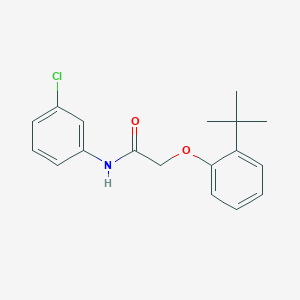

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic phenolic and chlorophenyl components. For instance, derivatives of N-(2-hydroxyphenyl)acetamides can be synthesized from amino-phenol compounds using various reagents and conditions to introduce the desired functional groups, such as tert-butyl and chlorophenyl groups, to the acetamide backbone (Romero & Margarita, 2008). These processes often require careful optimization of reaction conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, MS, NMR) are pivotal in determining the molecular structure of synthesized compounds. The molecular structure of similar compounds, such as substituted N-(2-hydroxyphenyl)-acetamides, has been elucidated, revealing insights into intra- and intermolecular hydrogen bonds that significantly influence the compound's stability and reactivity (Romero & Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide depend on the functional groups present in the molecule. For example, the presence of acetamide and phenoxy groups can undergo reactions such as nucleophilic substitution, hydrogen bonding interactions, and more, contributing to the compound's chemical behavior and its potential applications in various fields (Gao Yonghong, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the applications and handling of the compound. For instance, crystallography studies provide insights into the compound's solid-state structure, revealing the arrangement of molecules in the crystal lattice and the type of interactions, like hydrogen bonding, that stabilize the structure (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. Analyses using NBO studies and other spectroscopic methods can shed light on the electronic behavior of intramolecular hydrogen bonds and other critical features that dictate the compound's chemical properties (Romero & Margarita, 2008).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemoselective acetylation of aminophenols to synthesize N-(2-hydroxyphenyl)acetamide derivatives, including processes like the one potentially involving 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, shows significant interest due to their relevance in natural synthesis of drugs, like antimalarials. The study by Magadum and Yadav (2018) highlights the process optimization, mechanism, and kinetics of such syntheses, identifying vinyl acetate as an optimal acyl donor due to its irreversibility in the reaction, contributing to a kinetically controlled synthesis (Deepali B Magadum & G. Yadav, 2018).

Biological Activities

A study focused on synthesized 2-(substituted phenoxy) acetamide derivatives explored their potential as anticancer, anti-inflammatory, and analgesic agents. It found that certain derivatives exhibit significant activity, with one compound showing promising results across all tested activities, suggesting a potential for therapeutic development (P. Rani et al., 2014).

Agricultural Applications

Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has demonstrated insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This study provides insight into the potential of these compounds as insecticidal agents, indicating a significant application in agricultural pest management (Kaiwan O. Rashid et al., 2021).

Environmental Toxicology

A comprehensive study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers crucial insights into the environmental and health-related impacts of such chemicals. This research contributes to understanding the potential risks and mechanisms of action of chloroacetamide herbicides, including compounds structurally related to this compound, on human health and the environment (S. Coleman et al., 2000).

Propriétés

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBONSMFXQUAJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350556 |

Source

|

| Record name | ST50181544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5745-59-5 |

Source

|

| Record name | ST50181544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)